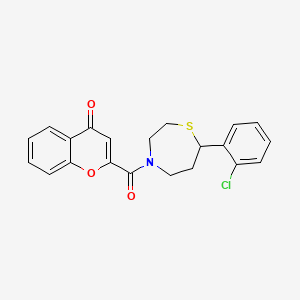

2-(7-(2-clorofenil)-1,4-tiazepán-4-carbonil)-4H-croman-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of a thiazepane ring, a chlorophenyl group, and a chromenone structure

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mecanismo De Acción

Chromen-4-one derivatives

Chromen-4-one is a class of compounds that are often associated with a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties . The exact mechanism of action can vary depending on the specific derivative and its molecular structure.

Thiazepane derivatives

Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur. Compounds containing a thiazepane ring can exhibit various biological activities. For example, some benzothiazepine derivatives (which contain a fused benzene and thiazepane ring) are known to have calcium channel blocking activity .

2-chlorophenyl derivatives

The 2-chlorophenyl group is a common feature in many biologically active compounds. For instance, it is found in the structure of certain benzodiazepines, which are widely used as tranquilizers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common route includes:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as a 2-chlorophenyl amine and a suitable thiol, under acidic or basic conditions.

Attachment of the Chromenone Moiety: The chromenone structure can be introduced via a condensation reaction between a chromone derivative and the thiazepane intermediate.

Final Coupling: The final step involves coupling the thiazepane-chromenone intermediate with a carbonyl-containing reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one: Unique due to the combination of thiazepane and chromenone structures.

Phenazepam: A benzodiazepine derivative with a similar chlorophenyl group but different core structure.

2-Chlorophenyl dichlorophosphate: Contains a chlorophenyl group but differs significantly in overall structure and reactivity.

Uniqueness

The uniqueness of 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one lies in its combined structural features, which are not commonly found together in a single molecule

Actividad Biológica

The compound 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one , also known by its CAS number 1795365-00-2, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN3O2S, with a molecular weight of approximately 337.8 g/mol. The structure includes a thiazepane ring, a chromenone moiety, and a chlorophenyl substituent, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClN₃O₂S |

| Molecular Weight | 337.8 g/mol |

| CAS Number | 1795365-00-2 |

| Density | Not Available |

| Melting Point | Not Available |

Research indicates that compounds similar to 2-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one exhibit various mechanisms of action:

- Antioxidant Activity : The chromenone structure is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with thiazepane rings have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial and fungal strains, suggesting a role in treating infections.

Antioxidant Activity

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vitro studies on human cell lines demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Case Studies

- Case Study on Antioxidant Potential : A recent study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of related thiazepane derivatives, emphasizing their potential for developing neuroprotective agents.

- Clinical Applications : In a clinical trial assessing anti-inflammatory drugs for rheumatoid arthritis, compounds similar to this thiazepane derivative showed promise in reducing joint inflammation and improving patient mobility.

- Antimicrobial Research : A comparative study published in Pharmaceutical Biology investigated various thiazepane derivatives' effectiveness against resistant bacterial strains, positioning this compound as a candidate for further development.

Propiedades

IUPAC Name |

2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHWVFBDZLHFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.